1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine
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Overview
Description
1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine is a complex organic compound that features a unique combination of a cyclopropane ring, a thiazole ring, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety, and finally, the attachment of the cyclopropanecarbonyl group. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various amines. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated compounds or other nucleophiles replace hydrogen atoms.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Scientific Research Applications
1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to biological targets, while the cyclopropanecarbonyl group can influence its pharmacokinetic properties. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.
Comparison with Similar Compounds
1-Cyclopropanecarbonyl-4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazine can be compared with other thiazole-containing compounds, such as:
Thiazole: A simple heterocyclic compound with diverse biological activities.
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
cyclopropyl-[4-(4,5-dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-9-10(2)18-13(14-9)16-7-5-15(6-8-16)12(17)11-3-4-11/h11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMODKCQYZJZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCN(CC2)C(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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